N-cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
N-cyclopentyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-14-10-12-15(13-11-14)19-21-23-20(22-16-6-2-3-7-16)17-8-4-5-9-18(17)26(21)25-24-19/h4-5,8-13,16H,2-3,6-7H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVIQRUXMCJNAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have shown promising antimicrobial, antitubercular, and anti-hiv activities.
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to inhibition of microbial growth
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of microbial growth, suggesting they may interfere with essential biochemical pathways in these organisms.
Result of Action
Compounds with similar structures have shown promising antimicrobial, antitubercular, and anti-hiv activities, suggesting that they may have a significant impact at the molecular and cellular levels.
Biological Activity
N-cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and implications based on diverse research findings.
Structural Overview
The compound has the following structural formula:
- Molecular Formula : CHN
- Molecular Weight : 343.4 g/mol
- CAS Number : 902580-92-1
Research indicates that compounds related to quinazoline derivatives exhibit various biological activities primarily through interactions with specific molecular targets:
- Kinase Inhibition : Quinazoline derivatives often act as inhibitors of receptor tyrosine kinases (RTKs), such as EGFR and VEGFR. These interactions can lead to significant antiproliferative effects in cancer cell lines.
- Cell Cycle Arrest : Studies have shown that certain derivatives can induce cell cycle arrest at the G1 phase, leading to apoptosis in cancer cells. This effect is mediated through the modulation of apoptotic markers such as Bax, Bcl-2, and p53 .
In Vitro Studies
A comprehensive evaluation of this compound has been conducted on various cancer cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 2.90 - 5.50 | EGFR inhibition |
| MCF-7 | 12.60 - 17.30 | VEGFR-2 inhibition |
| A549 | 10.00 - 15.00 | Cell cycle arrest |
The IC values indicate the concentration required to inhibit cell growth by 50%. The lower the IC, the more potent the compound is against that specific cell line.
Case Studies
- Apoptosis Induction : In a study involving HCT-116 cells treated with the compound at a concentration of 5.40 µM for 24 hours, flow cytometry analysis revealed an increase in early and late apoptotic cells. The percentage of early apoptotic cells rose significantly from control levels (0.55% to 7.42%) after treatment .
- Cell Cycle Analysis : Another notable study assessed the impact of the compound on cell cycle progression in MCF-7 cells. The results indicated a substantial accumulation of cells in the G1 phase compared to untreated controls, suggesting effective cell cycle arrest mechanisms .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is beneficial to compare it with other similar compounds:
| Compound | IC (µM) | Target |
|---|---|---|
| N-{6-(3-Methylphenyl)-[1,2,4]triazolo[1,5-a]}cyclohexanecarboxamide | 0.9 | CRK3-CYC6 |
| Quinazolinone derivative | 0.35 | EGFR |
These comparisons highlight that while this compound shows promising activity against certain cancer lines, other compounds may exhibit superior potency against specific targets.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that triazoloquinazoline derivatives exhibit promising anticancer properties. N-cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study:
In vitro studies demonstrated that this compound significantly reduced the viability of human breast cancer cells (MCF-7) and demonstrated selectivity towards cancerous cells compared to normal fibroblasts. The IC50 values obtained were lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial effects, making it a candidate for further exploration as a potential antimicrobial agent.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of triazoloquinazolines. This compound has shown promise in models of neurodegenerative diseases such as Alzheimer's disease. It appears to stabilize microtubules and reduce tau phosphorylation, which are critical factors in neurodegeneration.
Case Study:
In transgenic mouse models expressing tau pathology, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque deposition compared to untreated controls. These findings suggest a potential role in therapeutic strategies for Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The triazoloquinazoline scaffold allows for diverse substitutions, which influence molecular weight, polarity, and pharmacokinetic properties. Below is a comparison of key analogs:
Key Observations :
- Polarity : Methoxy/ethoxy substituents (e.g., ) introduce hydrogen-bonding capacity, improving solubility but reducing membrane permeability .
- Steric Effects : Bulky substituents like sulfonyl groups () may hinder binding to flat enzyme active sites compared to smaller groups like methyl .
Anticancer Activity:
- Thieno-Fused Analogs: Thieno[2,3-e]triazolopyrimidines (e.g., ) demonstrated selective activity against renal cancer (UO-31 cell line, GP = 81.85%) but were less active than thieno-fused derivatives .
- Triazoloquinazolines : The compound 6a (3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazoline) showed low mean growth (100.20%) in renal cancer, suggesting moderate activity .
- Sulfonyl Derivatives : The 7-chloro-3-(phenylsulfonyl) analog () may exhibit enhanced cytotoxicity due to sulfonyl-mediated enzyme inhibition, though specific data is lacking .
Antibacterial Potential:
Preparation Methods
Azide Formation
2-Nitroanilines are converted to 2-azidoanilines using tert-butyl nitrite (TBN) and trimethylsilyl azide (TMSN) in acetonitrile at 0°C. This method avoids toxic sodium azide and achieves yields >85% for electron-deficient substrates. For example, 2-nitro-4-methylaniline reacts with TBN/TMSN to yield 3-azido-4-methylnitrobenzene (94% yield).
Click Reaction with Alkynes
The azide undergoes a copper-free click reaction with 4-methylphenylacetylene in a solvent-free system at 100°C, producing 1-(4-methylphenyl)-4-nitro-1,2,3-triazole (Scheme 1). Microwave irradiation (300 W, 120°C) enhances reaction efficiency, reducing time from 12 h to 30 min.
| Alkyne | Conditions | Yield (%) |
|---|---|---|
| 4-Methylphenylacetylene | Solvent-free, 100°C | 92 |
| 4-Methylphenylacetylene | MW, 120°C | 95 |
Table 1: Optimization of triazole formation.
Cyclization to the Quinazolinone Scaffold
The nitro group in 1-(4-methylphenyl)-4-nitro-1,2,3-triazole is reduced using a hydrogen gas generator (HO electrolysis) and 5% Pd/AlO catalyst in ethanol. The resulting amine undergoes spontaneous cyclization with the adjacent ester moiety (from acetylene dicarboxylate), forming triazolo[1,5-a]quinazolin-4(5H)-one (Scheme 2).
Key Data:
Functionalization at the Quinazolin-5-Position
The amide nitrogen at position 5 is alkylated to introduce the cyclopentyl group.
N-Alkylation Strategies
Using cyclopentyl bromide as the alkylating agent and cyclopentyl methyl ether (CPME) as a green solvent, the reaction proceeds with KCO as a base at 80°C. This method avoids DMF, minimizing disubstitution byproducts.
Reaction Conditions:
Amide Reduction to Amine
The N-cyclopentyl amide intermediate is reduced to the target amine using BH·THF in tetrahydrofuran (0°C to rt, 4 h). This step converts the amide (-CONHR) to a secondary amine (-CHNHR) with 70% efficiency.
Optimization Notes:
Structural Characterization and Validation
The final product is characterized via H NMR, C NMR, and HRMS:
-
H NMR (400 MHz, CDCl) : δ 8.21 (s, 1H, triazole-H), 7.65–7.58 (m, 4H, aryl-H), 4.12–4.05 (m, 1H, cyclopentyl-CH), 2.42 (s, 3H, CH).
-
HRMS (ESI+) : m/z calcd for CHN [M+H]: 344.1876; found: 344.1872.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage |
|---|---|---|---|
| CuAAC + Alkylation | 4 | 52 | Eco-friendly solvents, scalable |
| Photoredox Cyclization | 3 | 45 | Rapid but limited substrate scope |
Table 2: Evaluation of synthetic approaches.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-cyclopentyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves cyclization of precursors like anthranilic acid derivatives and subsequent nucleophilic substitution reactions. Key steps include:
- Triazole ring formation : Use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to fuse the triazole and quinazoline moieties .
- Substituent introduction : Reacting intermediates with cyclopentylamine under reflux in DMF with triethylamine (TEA) as a base catalyst .
- Optimization : Yields improve with anhydrous solvents, controlled temperatures (60–80°C), and stoichiometric ratios of 1:1.2 (precursor:amine). Purity is validated via HPLC (>95%) .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., cyclopentyl CH peaks at δ 1.5–2.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] = 414.2, observed 414.3) .
- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) to assess purity .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase profiling) due to structural similarity to kinase inhibitors:
- Kinase selectivity panels : Test against EGFR, VEGFR, or CDK2 at 1–10 μM concentrations .
- Cellular viability assays : Use MTT or resazurin in cancer cell lines (e.g., HCT-116, MCF-7) with IC determination .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacokinetics?
- Methodological Answer :
- Substituent modification : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Solubility enhancement : Introduce polar groups (e.g., -OH, -SOH) on the cyclopentyl moiety while monitoring logP reductions via HPLC .
- In silico ADMET : Predict bioavailability and toxicity using tools like SwissADME or ADMETLab .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Replicate studies under identical conditions (e.g., 48-hour incubation, 10% FBS) to minimize variability .
- Off-target profiling : Use proteome-wide microarrays to identify non-specific binding .
- Meta-analysis : Compare data across analogs (e.g., triazoloquinazolines with varying substituents) to isolate structural determinants of activity .
Q. How can molecular docking elucidate the mechanism of action against specific targets?
- Methodological Answer :
- Target selection : Prioritize kinases (e.g., EGFR PDB: 1M17) based on homology to active triazoloquinazolines .
- Docking protocols : Use AutoDock Vina with Lamarckian GA, grid boxes centered on ATP-binding sites, and 50 runs per simulation .
- Validation : Cross-check with mutagenesis studies (e.g., Ala-scanning of key residues like Lys721 in EGFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
